

# Technical Guide: NCS-MP-NODA for Targeted PD-L1 Expression Imaging

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Compound of Interest		
Compound Name:	NCS-MP-NODA	
Cat. No.:	B6320934	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the utilization of **NCS-MP-NODA**, a bifunctional chelator, for the development of radiolabeled probes targeting Programmed Death-Ligand 1 (PD-L1) for Positron Emission Tomography (PET) imaging. The focus is on the synthesis, radiolabeling, and preclinical evaluation of such probes, exemplified by the peptide-based tracer [18F]DK222.

# Introduction to NCS-MP-NODA and PD-L1 Targeting

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells to evade the host's immune system. The level of PD-L1 expression in tumors can be a predictive biomarker for the efficacy of immune checkpoint inhibitor therapies. Non-invasive imaging of PD-L1 expression using PET can provide a whole-body assessment of tumor PD-L1 status, overcoming the limitations of heterogeneous expression and sampling errors associated with biopsies.

NCS-MP-NODA (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl) diacetic acid) is a bifunctional chelator that serves as a crucial component in the development of PET tracers.[1] Its isothiocyanate (-NCS) group allows for covalent conjugation to targeting molecules such as peptides or antibodies, while the NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety can be used to chelate radiometals, such as Gallium-68, or be utilized in the aluminum fluoride method for Fluorine-18 labeling.[1] This guide will focus on the synthesis and application of an NCS-MP-NODA-derived PET tracer for PD-L1 imaging.



# **Quantitative Data Presentation**

The following tables summarize the key quantitative data for the PD-L1 targeting PET tracer, [18F]DK222, which is synthesized using **NCS-MP-NODA**.

Table 1: Radiosynthesis and Quality Control of [18F]DK222[2]

Parameter	Value	
Starting [18F]Fluoride Activity	136 ± 19 mCi (5.0 ± 0.7 GBq)	
Isolated Product Yield	70.3 ± 5.2 mCi (2.60 ± 0.19 GBq)	
Non-Decay Corrected Radiochemical Yield	52.2% ± 3.6%	
Synthesis Time	17 minutes	
Effective Specific Activity	1189 ± 261 mCi/μmole (44.0 ± 9.7 GBq/μmole)	

Table 2: Ex Vivo Biodistribution of [18F]DK222 in Mice with NSCLC Xenografts at 60 min Post-Injection[3]

Tumor Xenograft (PD-L1 Expression)	Tumor Uptake (%ID/g)	Tumor-to-Blood Ratio	Tumor-to-Muscle Ratio
NCI-H1975 (High)	2.5 ± 0.3	3.5 ± 0.6	15.1 ± 2.1
NCI-H460 (Medium)	1.8 ± 0.2	2.9 ± 0.4	11.8 ± 1.5
NCI-H358 (Low)	1.1 ± 0.1	1.7 ± 0.3	6.9 ± 0.9

Table 3: Ex Vivo Biodistribution of [18F]DK222 in Mice with Urothelial Carcinoma Xenografts at 60 min Post-Injection[3]



Tumor Xenograft (PD-L1 Expression)	Tumor Uptake (%ID/g)	Tumor-to-Blood Ratio	Tumor-to-Muscle Ratio
T24 (High)	3.1 ± 0.4	4.1 ± 0.7	18.2 ± 2.5
UM-UC-3 (Medium)	2.2 ± 0.3	3.2 ± 0.5	13.5 ± 1.9
J82 (Low)	1.4 ± 0.2	2.1 ± 0.4	8.8 ± 1.2

# Experimental Protocols Synthesis of the NCS-MP-NODA Conjugated Peptide (DK222)

This protocol describes the conjugation of **NCS-MP-NODA** to the precursor peptide DK221 to yield DK222.

- · Preparation of Reaction Mixture:
  - Dissolve the precursor peptide, DK221 (4.0 mg, 2.04 μmoles), in Dimethylformamide (1.0 mL).
  - Add Diisopropylethylamine (5.0 μL).
  - Add NCS-MP-NODA (1.6 mg, 4.07 μmoles).
- Reaction:
  - Stir the reaction mixture for 4 hours at room temperature.
- Purification:
  - Purify the reaction mixture using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C-18 Luna column.
  - Employ a gradient of 50–90% methanol (containing 0.1% trifluoroacetic acid) in water (containing 0.1% trifluoroacetic acid) over 30 minutes at a flow rate of 5 mL/min.
  - Collect the fraction containing the desired product, DK222.



#### Characterization:

 Confirm the identity and purity of the collected product using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

## Radiosynthesis of [18F]DK222

This protocol details the radiolabeling of the DK222 precursor with Fluorine-18 using the aluminum fluoride method.

- Preparation of [18F]Fluoride:
  - Trap carrier-free [¹8F]fluoride, obtained from a cyclotron, on a preconditioned Chromafix
     30-PS-HCO₃ cartridge.
  - Wash the cartridge with 5 mL of metal-free water.
  - Elute the [18F]F- using 100 μL of 0.4 M KHCO<sub>3</sub>.
  - Adjust the pH to 4.0 using glacial acetic acid.
- Formation of Al[18F] Complex:
  - Equilibrate the [¹8F]F⁻ solution with 20 μL of 2 mM AlCl₃·6H₂O in 0.1 M NaOH buffer.
  - Incubate for 2–3 minutes at room temperature to form the Al[18F] complex.
- Radiolabeling Reaction:
  - $\circ~$  Dissolve the DK222 precursor (~100  $\mu g,\,42$  nmol) in 300  $\mu L$  of 0.1 M sodium acetate (pH 4).
  - Add the dissolved precursor to the vial containing the Al[18F] complex.
  - Heat the resulting reaction mixture at 110°C for 15 minutes.
- · Purification and Formulation:
  - Purify the crude [18F]DK222 reaction mixture using a solid-phase extraction (SPE) module.



- Dilute the reaction mixture with 0.5 M ascorbic acid (4.5 mL).
- Pass the diluted solution through a conditioned tC18 Sep Pak plus cartridge.
- Wash the cartridge with sterile water.
- Elute the final [18F]DK222 product with ethanol and formulate in a sterile saline solution for injection.

## In Vitro Cell Binding Assay

This protocol provides a general framework for assessing the binding of a radiolabeled PD-L1 targeting agent to cancer cells.

- · Cell Culture:
  - Culture cancer cell lines with varying levels of PD-L1 expression (e.g., high, medium, and low expressors).
- · Binding Experiment:
  - Harvest and resuspend the cells in a binding buffer (e.g., PBS with 1% BSA).
  - Incubate a fixed number of cells (e.g., 3 x 10<sup>5</sup>) with a known amount of the radiolabeled agent (e.g., [18F]DK222) for 1 hour on ice.
  - For blocking experiments, pre-incubate cells with an excess of the non-radiolabeled compound.
- Washing and Measurement:
  - Wash the cells with ice-cold PBS to remove unbound radioactivity.
  - Measure the radioactivity bound to the cells using a gamma counter.
  - Express the results as a percentage of the added dose bound to the cells.

## In Vivo Biodistribution Study



This protocol outlines the procedure for evaluating the biodistribution of a radiolabeled PD-L1 targeting agent in a tumor-bearing animal model.

#### Animal Model:

 Establish tumor xenografts by subcutaneously injecting human cancer cells with varying PD-L1 expression levels into immunocompromised mice.

#### • Tracer Administration:

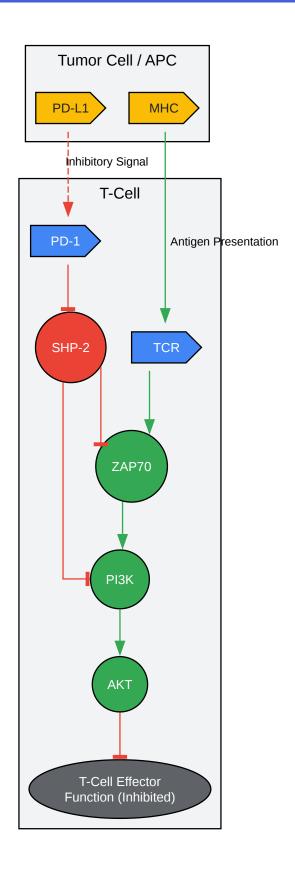
- Administer a defined dose of the radiolabeled agent (e.g., ~20 μCi of [¹8F]DK222) via intravenous injection (e.g., tail vein).
- Tissue Harvesting and Measurement:
  - At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.
  - Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).
  - Weigh each tissue sample and measure its radioactivity using a gamma counter.

#### • Data Analysis:

- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
- Determine tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle).

# Visualizations PD-1/PD-L1 Signaling Pathway



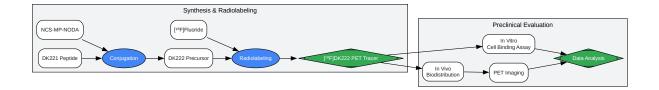


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Caption: PD-1/PD-L1 inhibitory signaling pathway in the tumor microenvironment.



# Experimental Workflow for [18F]DK222 Development



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Caption: Workflow for the development and evaluation of an **NCS-MP-NODA** based PET tracer.

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# References

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- 2. An Optimized Radiosynthesis of [18F]DK222, a PET Radiotracer for Imaging PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
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